1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine
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Overview
Description
1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethanamine group. Its unique structure imparts distinct chemical properties, making it valuable for research and development.
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of crizotinib , an anti-cancer agent approved for the treatment of non-small cell lung carcinoma . Therefore, it can be inferred that the targets of this compound would be related to the molecular targets of Crizotinib.
Mode of Action
As a key intermediate in the synthesis of crizotinib , its mode of action would be expected to contribute to the overall mechanism of action of the final drug product.
Biochemical Pathways
Given its role as an intermediate in the synthesis of crizotinib , it is likely involved in biochemical pathways related to the pharmacological action of this drug.
Result of Action
As a key intermediate in the synthesis of crizotinib , its effects would contribute to the overall therapeutic effects of the final drug product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine typically involves the reduction of 2,6-dichloro-3-fluorophenyl ketone using sodium borohydride. The reaction is carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions. The resulting intermediate, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the reduction of the ketone precursor and subsequent amination. Optimized reaction conditions, such as temperature, pressure, and catalyst selection, are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 2,6-Dichloro-3-fluorophenyl ketone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
Comparison: 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethanamine group. This structure imparts distinct reactivity and biological activity compared to similar compounds. For example, 1-(2,6-Dichloro-3-fluorophenyl)ethanol is primarily used as an intermediate in the synthesis of crizotinib, while 2,6-Dichloro-3-fluorophenyl ketone serves as a precursor in various organic syntheses .
Properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACPRGLQLUXAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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